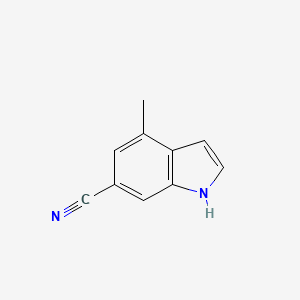
4-Methyl-1H-indole-6-carbonitrile
Übersicht
Beschreibung
“4-Methyl-1H-indole-6-carbonitrile” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . The synthesis often involves the use of N-alkylanilines and various catalysts .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indole-6-carbonitrile” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 . This indicates that the compound has a molecular weight of 131.1745 .Chemical Reactions Analysis
Indole derivatives are versatile and can participate in various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in multicomponent reactions to generate complex molecules .Wissenschaftliche Forschungsanwendungen
Electronic Spectroscopy and Dipole Moments
6-Cyano-4-methylindole: has been studied for its electronic spectrum and dipole moments in both ground and electronically excited singlet states . The compound’s ability to exhibit different dipole moments in these states makes it valuable for understanding the electronic nature of excited singlet states and their behavior in various environments.
Excited State Lifetime Analysis
The excited state lifetime of isolated 6-Cyano-4-methylindole has been determined to be around 11 ns, which is significant for applications that require a controlled excited state duration, such as in fluorescence spectroscopy and photochemistry .
Biological Activity Potential
Indole derivatives, including 6-Cyano-4-methylindole , have shown a wide range of biological activities. They are explored for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents due to their ability to interact with various biological receptors .
Multicomponent Reactions
6-Cyano-4-methylindole: serves as a reactant in multicomponent reactions, which are pivotal in the synthesis of complex organic compounds. These reactions are essential for creating new molecules with potential pharmaceutical applications .
Synthesis of Heterocyclic Compounds
The indole nucleus of 6-Cyano-4-methylindole is a key scaffold in the synthesis of heterocyclic compounds. These compounds have extensive applications ranging from pharmaceuticals to materials science .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and immense potential for further exploration . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The synthesis of indole derivatives, particularly through sustainable multicomponent reactions, is a promising area of research .
Eigenschaften
IUPAC Name |
4-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVHILSTXFLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646487 | |
| Record name | 4-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indole-6-carbonitrile | |
CAS RN |
3613-02-3 | |
| Record name | 4-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)

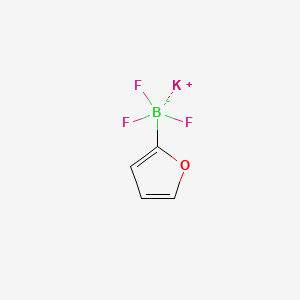
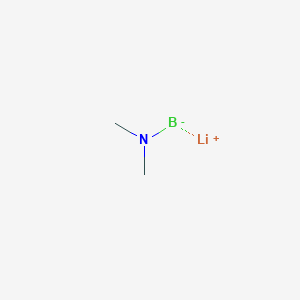
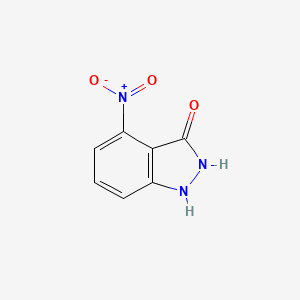
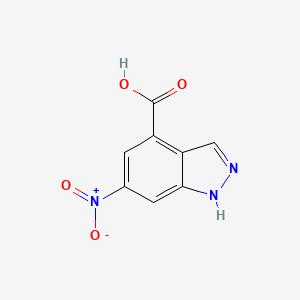


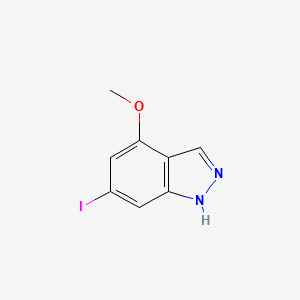
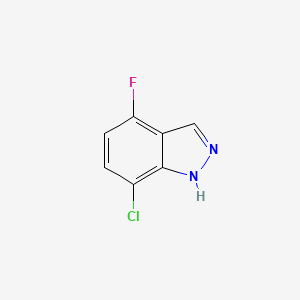
![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)
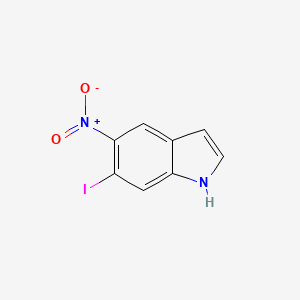

![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)